6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of the tetrazolo[1,5-b]pyridazine family, which is characterized by a fused ring system containing both tetrazole and pyridazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine typically involves a multi-step process. One common method is the nucleophilic substitution reaction between sodium azide and a suitable precursor, such as 3,6-dichloropyridazine. This reaction is followed by azide-tetrazole isomerization to form the desired compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, efficient purification techniques, and stringent safety measures due to the potential explosiveness of azido compounds.
Analyse Chemischer Reaktionen
Types of Reactions
6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azido group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted tetrazolo[1,5-b]pyridazines. These products can further undergo additional transformations, expanding the compound’s utility in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Its energetic properties make it a candidate for use in explosives and propellants, although safety concerns must be carefully managed
Wirkmechanismus
The mechanism of action of 6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine involves the reactivity of the azido group and the tetrazole ring. The azido group can undergo cycloaddition reactions, forming triazoles, which are valuable intermediates in various chemical processes. The tetrazole ring can participate in coordination chemistry, forming complexes with metal ions. These interactions can influence the compound’s reactivity and stability, making it useful in diverse applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Azidotetrazolo[1,5-b]pyridazine: Similar in structure but lacks the methyl substituents.
8-Nitrotetrazolo[1,5-b]pyridazine: Contains a nitro group instead of an azido group, leading to different reactivity and applications.
6-Hydroxytetrazolo[1,5-b]pyridazine: Formed by the reduction of the azido group, with different chemical properties and uses
Uniqueness
6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine is unique due to the presence of both azido and methyl groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
49847-61-2 |
---|---|
Molekularformel |
C6H6N8 |
Molekulargewicht |
190.17 g/mol |
IUPAC-Name |
6-azido-7,8-dimethyltetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C6H6N8/c1-3-4(2)6-9-12-13-14(6)10-5(3)8-11-7/h1-2H3 |
InChI-Schlüssel |
QVYFEDRKUDUAEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=NN=NN2N=C1N=[N+]=[N-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.